N~4~-benzyl-2-(2-furyl)-4-quinolinecarboxamide
Description
N~4~-benzyl-2-(2-furyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the fourth position, a furan ring at the second position, and a carboxamide group at the fourth position of the quinoline ring
Properties
IUPAC Name |
N-benzyl-2-(furan-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-21(22-14-15-7-2-1-3-8-15)17-13-19(20-11-6-12-25-20)23-18-10-5-4-9-16(17)18/h1-13H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRRJYLGLJQXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-2-(2-furyl)-4-quinolinecarboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with furan-2-carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Benzylation: The benzyl group can be introduced by reacting the intermediate product with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents such as thionyl chloride followed by ammonia or an amine.
Industrial Production Methods
Industrial production of N4-benzyl-2-(2-furyl)-4-quinolinecarboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-benzyl-2-(2-furyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide, and toluene.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and interactions at the molecular level.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-benzyl-2-(2-furyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N~4~-benzyl-2-(2-furyl)-4-quinolinecarboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-4-carboxamide: A simpler derivative with a carboxamide group at the fourth position but lacking the benzyl and furan substituents.
N~4~-benzylquinoline-4-carboxamide: A derivative with a benzyl group at the fourth position but lacking the furan ring.
The uniqueness of N4-benzyl-2-(2-furyl)-4-quinolinecarboxamide lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
